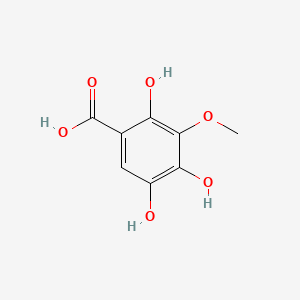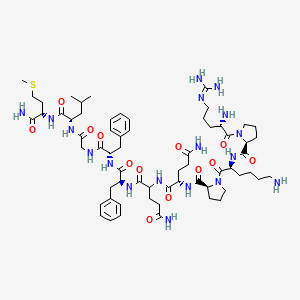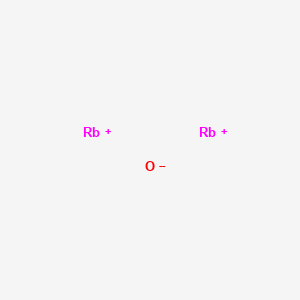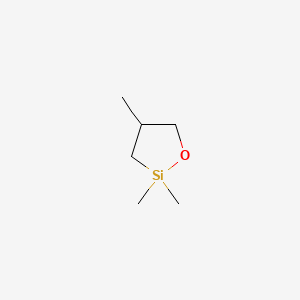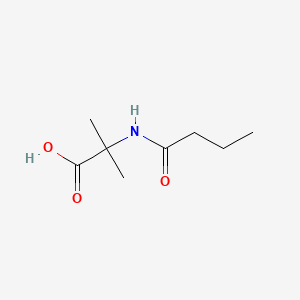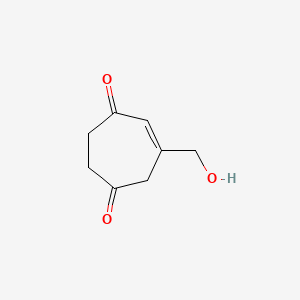
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione is an organic compound with the molecular formula C8H10O3 It is characterized by a seven-membered ring structure with a hydroxymethyl group and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptene with formaldehyde and an oxidizing agent to introduce the hydroxymethyl group and form the dione structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 6-(Carboxymethyl)cyclohept-5-ene-1,4-dione.
Reduction: Formation of 6-(Hydroxymethyl)cyclohept-5-ene-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohept-5-ene-1,4-dione: Lacks the hydroxymethyl group, resulting in different reactivity and properties.
6-(Hydroxymethyl)cyclohex-5-ene-1,4-dione: A six-membered ring analog with different steric and electronic effects.
6-(Hydroxymethyl)cyclooct-5-ene-1,4-dione: An eight-membered ring analog with altered ring strain and reactivity.
Uniqueness
6-(Hydroxymethyl)cyclohept-5-ene-1,4-dione is unique due to its seven-membered ring structure, which provides a balance between ring strain and flexibility. The presence of both hydroxymethyl and ketone groups allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
6-(hydroxymethyl)cyclohept-5-ene-1,4-dione |
InChI |
InChI=1S/C8H10O3/c9-5-6-3-7(10)1-2-8(11)4-6/h3,9H,1-2,4-5H2 |
InChI Key |
LJZPREOFKUCANO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C(CC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



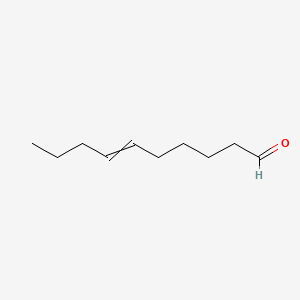
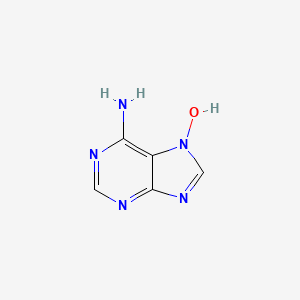

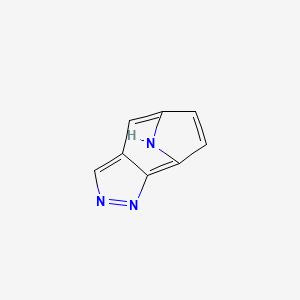
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
